1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-amine
Description
1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-amine (C₁₂H₁₆FN₂; MW 206.27 g/mol) is a piperidine derivative featuring a substituted benzyl group at the piperidin-3-amine core. The 4-fluoro-2-methylphenyl substituent confers distinct electronic and steric properties, influencing its physicochemical and pharmacological behavior.
Properties
IUPAC Name |
1-[(4-fluoro-2-methylphenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2/c1-10-7-12(14)5-4-11(10)8-16-6-2-3-13(15)9-16/h4-5,7,13H,2-3,6,8-9,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMFMHZBZINZPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CN2CCCC(C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-amine can be synthesized through a multi-step process involving the following key steps:
Formation of 4-Fluoro-2-methylbenzyl chloride: This can be achieved by reacting 4-fluoro-2-methylbenzyl alcohol with thionyl chloride.
N-Alkylation of Piperidine: The 4-fluoro-2-methylbenzyl chloride is then reacted with piperidine in the presence of a base such as potassium carbonate to form 1-[(4-fluoro-2-methylphenyl)methyl]piperidine.
Industrial Production Methods: Industrial production of 1-[(4-fluoro-2-methylphenyl)methyl]piperidin-3-amine typically involves optimizing the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-amine has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-fluoro-2-methylphenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may act on neurotransmitter receptors, such as dopamine and serotonin receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares key structural analogs, focusing on substituent variations and their implications:
Key Observations:
- Electron-Withdrawing Groups (F, Cl, CF₃): Enhance binding to electron-rich biological targets (e.g., enzymes) but may reduce metabolic stability due to increased polarity .
- Heteroaromatic Substituents (Pyrimidine): Introduce hydrogen-bonding sites, favoring interactions with nucleic acids or polar receptors .
Enzyme Inhibition (p97 ATPase):
- Analogs like 1-(3-(5-fluoroindol-2-yl)phenyl)piperidin-4-amine () show inhibitory activity against p97 ATPase, a cancer target. The fluoro and indole groups enhance binding affinity, suggesting that the 4-fluoro-2-methyl group in the target compound may exhibit similar but weaker effects due to the absence of an indole moiety .
Antimicrobial Activity:
- Piperidine derivatives with methoxyphenyl groups (e.g., 1-acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one in ) demonstrate antimicrobial properties. The target compound’s fluorine may improve activity against Gram-negative bacteria by increasing membrane penetration .
Physicochemical Properties
- Solubility: Sulfate or hydrochloride salts (e.g., and ) dramatically improve aqueous solubility compared to free bases .
- Melting Points: Crystalline derivatives (e.g., 1-acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one in ) exhibit higher melting points due to strong intermolecular interactions, whereas alkyl-substituted analogs like the target compound are likely oils or low-melting solids .
Biological Activity
1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-amine, also known as (3S)-1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-amine, is a compound belonging to the class of piperidine derivatives. Its structure includes a piperidine ring substituted with a 4-fluoro-2-methylphenylmethyl group at the 1-position and an amine group at the 3-position. This unique arrangement suggests potential biological activity, making it a subject of interest in medicinal chemistry.
The biological activity of 1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-amine is primarily attributed to its interaction with specific molecular targets, including various receptors and enzymes. The compound may function as an agonist or antagonist, influencing physiological processes through modulation of receptor activity and enzyme function. The presence of the 4-fluoro-2-methylphenyl group can significantly affect binding affinity and selectivity towards these targets, which is crucial for its therapeutic potential.
Therapeutic Applications
Research indicates that compounds similar to 1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-amine have exhibited promising results in various therapeutic areas:
- Antibacterial Activity : Studies have shown that piperidine derivatives can possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Similar compounds have also been evaluated for antifungal efficacy, with MIC values indicating effectiveness against Candida albicans and Fusarium species .
- Neuropharmacological Effects : The structural characteristics of piperidine derivatives suggest potential applications in targeting central nervous system disorders. Their ability to modulate neurotransmitter systems positions them as candidates for developing treatments for conditions like anxiety, depression, and schizophrenia.
Structure-Activity Relationship (SAR)
The biological activity of piperidine derivatives is influenced by their structural components. Key observations include:
- Substituent Effects : The introduction of different functional groups on the piperidine ring can enhance or diminish biological activity. For example, electron-donating groups tend to increase antibacterial potency while certain halogen substitutions may optimize binding interactions with biological targets .
- Comparative Analysis : A comparative study of various piperidine derivatives shows that modifications at specific positions on the ring can lead to significant variations in antimicrobial activity. For instance, compounds with hydroxyl or methyl groups on the phenyl ring exhibited strong inhibition against tested bacterial strains .
Table 1: Biological Activity Summary of Piperidine Derivatives
| Compound Name | Activity Type | MIC Range (mg/mL) | Target Organisms |
|---|---|---|---|
| 1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-amine | Antibacterial | 0.0039 - 0.025 | S. aureus, E. coli |
| Piperidine Derivative A | Antifungal | 0.016 - 0.078 | C. albicans |
| Piperidine Derivative B | Antibacterial | 0.004 - 0.022 | Pseudomonas aeruginosa |
| Piperidine Derivative C | Neuropharmacological | N/A | CNS Disorders |
Case Study 1: Antibacterial Efficacy
In a recent study focusing on the antibacterial properties of various piperidine derivatives, researchers evaluated the efficacy of compounds against a panel of bacterial strains. The study highlighted that derivatives with halogen substituents exhibited enhanced antibacterial properties compared to their non-halogenated counterparts.
Case Study 2: Neuropharmacological Potential
Another investigation explored the effects of piperidine derivatives on neurotransmitter systems in animal models. The findings suggested that specific modifications could lead to increased serotonin receptor affinity, indicating potential applications in treating mood disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
